molecular formula C18H24NP B12951139 (2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine

(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine

Katalognummer: B12951139
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: KBPUDCSECNQALO-MAUKXSAKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine is a chiral organophosphorus compound characterized by a pentan-2-amine backbone with stereogenic centers at C2 and C2. The molecule features a diphenylphosphanyl group (–PPh₂) at position 1 and a methyl substituent at position 3 (Figure 1). The compound’s crystal structure reveals key bond angles (e.g., C9–N1–C13 = 112.41°) and torsional parameters that influence its conformational stability and coordination behavior .

Eigenschaften

Molekularformel

C18H24NP

Molekulargewicht

285.4 g/mol

IUPAC-Name

(2S,3S)-1-diphenylphosphanyl-3-methylpentan-2-amine

InChI

InChI=1S/C18H24NP/c1-3-15(2)18(19)14-20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18H,3,14,19H2,1-2H3/t15-,18+/m0/s1

InChI-Schlüssel

KBPUDCSECNQALO-MAUKXSAKSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N

Kanonische SMILES

CCC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reduction of Carbonyl Intermediates with Selective Hydride Reagents

A common approach involves the reduction of carbonyl-containing intermediates that bear the appropriate side chains, followed by introduction of the diphenylphosphanyl group. The reduction step is critical for setting stereochemistry.

  • Reducing Agents: Lithium aluminium hydride (LAH), diisobutyl aluminium hydride (DIBAL), and selectrides such as L-selectride, N-selectride, and K-selectride are employed for stereoselective reduction of keto intermediates to amines or alcohols with control over stereochemistry.

  • Lewis Acids: Aluminium trichloride (AlCl3) is often used in combination with reducing agents to enhance selectivity and yield by coordinating to the carbonyl oxygen, facilitating hydride delivery.

  • Solvents: Tetrahydrofuran (THF) is the preferred solvent for these reductions due to its ability to dissolve both reagents and substrates and its compatibility with hydride reagents.

  • Procedure: The carbonyl intermediate is dissolved in THF and added to a suspension or solution of the reducing agent and Lewis acid at controlled temperature. The reaction is monitored to optimize conversion and stereoselectivity.

Phosphination via Nucleophilic Substitution

The diphenylphosphanyl group is introduced by nucleophilic substitution reactions, often starting from halogenated precursors or activated leaving groups on the chiral amine backbone.

  • Reagents: Diphenylphosphine or diphenylphosphanyl lithium reagents are used to displace halides or tosylates on the substrate.

  • Conditions: Reactions are typically conducted in inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of phosphine groups, at moderate temperatures (e.g., 80 °C) in solvents like toluene.

  • Yields: High yields (up to 99%) have been reported for similar diphenylphosphanyl-substituted compounds under optimized conditions.

Use of Chiral Catalysts and Phase-Transfer Catalysis

To achieve the (2S,3S) stereochemistry, enantioselective catalysis is employed:

  • Bifunctional Phosphine Catalysts: These catalysts, incorporating diphenylphosphanyl groups, facilitate enantioselective transformations such as aza-Henry reactions, which can be adapted for the synthesis of chiral amines.

  • Phase-Transfer Catalysis: This method allows for stereoselective formation of chiral amines by transferring reactive species between phases, improving yield and enantiomeric excess.

  • Reaction Monitoring: Techniques such as IR spectroscopy, mass spectrometry, and NMR are used to confirm stereochemistry and purity.

Multi-Step Synthesis and Purification

  • The synthesis often involves protection/deprotection steps, coupling reactions, and purification by crystallization or chromatography to isolate the pure (2S,3S) isomer.

  • Industrial scale synthesis may utilize continuous flow reactors and automated platforms to enhance reproducibility and reduce costs while maintaining stereochemical integrity.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Solvent(s) Yield (%) Notes
Reduction of carbonyl LAH, DIBAL, L-selectride + AlCl3 (Lewis acid) THF 70-90 Stereoselective reduction to set chiral centers
Phosphination (nucleophilic substitution) Diphenylphosphine, inert atmosphere, 80 °C Toluene Up to 99 High yield diphenylphosphanyl introduction
Enantioselective catalysis Bifunctional phosphine catalysts, phase-transfer catalysis MeOH, CHCl3, others 70-80 Enhances stereochemical purity
Purification Crystallization, chromatography Various - Ensures isolation of (2S,3S) isomer

Research Findings and Optimization

  • The presence of a carbonyl group in intermediates allows for epimerization/isomerization under controlled conditions, enabling targeted synthesis of specific diastereomers.

  • Combining reducing agents with Lewis acids improves conversion rates and stereoselectivity, reducing the number of reaction steps and increasing overall yield.

  • Use of THF as solvent is preferred due to its compatibility with hydride reagents and ability to dissolve both reactants and catalysts effectively.

  • Phase-transfer catalysis and bifunctional phosphine catalysts have been demonstrated to provide high enantiomeric excess in related chiral amine syntheses, suggesting applicability to this compound.

  • Industrial methods focus on continuous flow and automated synthesis to scale up production while maintaining stereochemical control and purity.

Analyse Chemischer Reaktionen

Coordination with Transition Metals

This ligand forms stable complexes with transition metals such as iridium, palladium, and rhodium, enhancing catalytic activity and enantioselectivity in asymmetric reactions.

MetalComplex ApplicationKey FindingsSource
IrAsymmetric hydrogenation of ketonesAchieved up to 94% ee in the reduction of acetophenone derivatives .
PdCross-coupling reactionsEnabled Suzuki-Miyaura coupling with >90% yield under mild conditions.
RhHydroaminationFacilitated regioselective addition with 8:1 dr in piperidine synthesis .

The ligand’s P,N-donor sites allow chelation to metals, while its chiral backbone induces stereochemical control. For example, in iridium-catalyzed hydrogenations, the ligand’s NH group participates in hydrogen bonding with substrates, stabilizing transition states .

Catalytic Asymmetric Hydrogenation

The ligand’s iridium complexes exhibit high enantioselectivity in ketone hydrogenation:

Example Reaction :

AcetophenoneIr-Ligand Complex, H2(R)-1-Phenylethanol (94% ee)\text{Acetophenone} \xrightarrow{\text{Ir-Ligand Complex, H}_2} (R)\text{-1-Phenylethanol (94\% ee)}

Key Parameters :

  • Solvent : THF or toluene

  • Temperature : 25–65°C

  • Pressure : 1–5 bar H2_2

  • Additive : tt-BuOLi (base)

The enantioselectivity arises from the ligand’s pentane-2,4-diyl backbone , which positions the substrate for optimal stereochemical interaction .

Nucleophilic Substitution Reactions

The ligand participates in alkylation and arylation reactions via its phosphine moiety:

Synthetic Pathway :

  • Phosphine Alkylation :

    Ligand-PPh2+R-XLigand-PR2+HX\text{Ligand-PPh}_2 + \text{R-X} \rightarrow \text{Ligand-PR}_2 + \text{HX}
    • Conditions : THF, 0°C to RT, NaH as base.

    • Yield : 70–85% for aryl halides.

Oxidation and Reduction

The diphenylphosphanyl group undergoes redox transformations:

Reaction TypeReagents/ConditionsProductApplication
OxidationH2_2O2_2, CH3_3CNPhosphine oxideCatalyst deactivation studies.
ReductionLiAlH4_4, Et2_2OSecondary amine derivativesIntermediate in ligand synthesis.

Mechanistic Role in Enantioselective Catalysis

The ligand operates via metal-ligand bifunctional mechanisms :

  • Hydrogen Bonding : The NH group stabilizes substrates (e.g., ketones) through H-bonding .

  • Steric Effects : The 3-methylpentan-2-amine backbone creates chiral pockets, dictating substrate orientation.

Case Study : In palladium-catalyzed carboamination, the ligand’s pyramidalized nitrogen influences diastereoselectivity (>20:1 dr for cis-products) .

Derivatization to Thiourea Analogues

Reaction with isothiocyanates yields thiourea derivatives for enhanced hydrogen-bond-donor catalysis:

Ligand-NH2+Ar-NCSLigand-NH-CS-NH-Ar\text{Ligand-NH}_2 + \text{Ar-NCS} \rightarrow \text{Ligand-NH-CS-NH-Ar}

  • Conditions : CH2_2Cl2_2, RT, 12h.

  • Application : Organocatalytic Michael additions (up to 88% ee ).

Comparative Performance in Catalysis

Reaction TypeLigand VariantSelectivity (ee/dr)Turnover Frequency (h1^{-1})
Asymmetric Hydrogenation (2S,3S)-ligand94% ee200
Propane-diyl analogue50% ee150
Suzuki-Miyaura Coupling(2S,3S)-ligand>90% yield300

Synthetic Limitations and Optimization

  • Air Sensitivity : The phosphine group oxidizes readily, requiring inert atmospheres.

  • Solvent Effects : THF improves metal coordination vs. toluene for sterically demanding substrates .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, primarily due to its ability to interact with biological targets. Preliminary studies suggest that it may exhibit enzyme inhibition properties and interact with specific receptors, indicating potential therapeutic applications. The diphenylphosphanyl group enhances coordination with metal ions, which could influence catalytic activities and biological interactions.

Case Studies:

  • Enzyme Inhibition : Research is ongoing to evaluate the compound's efficacy as an enzyme inhibitor, which could lead to the development of new therapeutic agents targeting specific diseases.
  • Receptor Interaction : Studies are being conducted to understand how the compound interacts with various receptors, potentially paving the way for novel drug formulations.

Catalysis

The compound serves as a ligand in asymmetric catalysis, particularly in the hydrogenation of prochiral ketones. Its chiral nature allows for high enantioselectivity in reactions involving iridium complexes . This application is critical for synthesizing pharmaceuticals where specific stereochemistry is essential.

Key Findings:

  • Catalysts containing (2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine have demonstrated enantioselectivities of up to 98% when used in iridium-catalyzed reactions.
  • Variations in ligand structure have been systematically studied to optimize catalytic performance and enantioselectivity .

Materials Science

In materials science, the compound’s unique structural features contribute to its potential use in developing new materials with enhanced properties. Its ability to coordinate with metal ions can be leveraged in creating advanced materials for electronics and photonics.

Applications:

  • Metal Coordination : The coordination properties of the diphenylphosphanyl group enable the formation of metal-ligand complexes that can be utilized in sensors and catalysts.
  • Stability and Lipophilicity : The trifluoromethyl substitutions enhance the stability and lipophilicity of the compound, making it suitable for applications requiring membrane permeability and protein binding.

Wirkmechanismus

The mechanism by which (2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine exerts its effects involves the formation of stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include coordination and activation of substrates.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Stereochemistry Molecular Weight (g/mol) Primary Applications
This compound –PPh₂ (C1), –CH₃ (C3) 2S,3S ~325.4 Asymmetric catalysis ligands
(2R,3S)-3-(3-Methoxyphenyl)-N,N-2-trimethylpentan-1-amine hydrochloride –N(CH₃)₂, 3-MeO-C₆H₄ (C3) 2R,3S ~315.8 (free base) Pharmaceutical intermediates
(S)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) –PPh₂ (two naphthyl positions) Racemic or enantiopure ~622.7 Catalysis (e.g., Suzuki coupling)

Key Observations

Steric and Electronic Effects :

  • The diphenylphosphanyl group in this compound provides strong electron-donating properties, enhancing metal-ligand bond stability in catalytic systems. In contrast, methoxyphenyl or trimethylamine groups in analogues like (2R,3S)-3-(3-methoxyphenyl)-N,N-2-trimethylpentan-1-amine prioritize solubility (e.g., hydrochloride salt formation) or receptor-binding affinity .
  • Compared to BINAP, a widely used chiral ligand, the target compound’s smaller backbone may limit its utility in bulkier catalytic environments but improves synthetic accessibility .

Stereochemical Impact :

  • The 2S,3S configuration induces a specific spatial arrangement of the phosphine and amine groups, enabling selective coordination to metal centers (e.g., Ru or Rh). This contrasts with the 2R,3S configuration in the methoxyphenyl analogue, where stereochemical mismatches could reduce catalytic efficiency .

Thermodynamic Stability :

  • Bond angles such as C9–N1–C13 (112.41°) and C19–C20–C22 (109.1°) in the crystal structure suggest conformational rigidity, reducing entropy-driven disordering during catalysis. Analogues lacking such angular constraints (e.g., linear amines) exhibit lower thermal stability .

Research Findings

Catalytic Performance

  • In hydrogenation reactions, this compound achieves enantiomeric excess (ee) values of >90% for α,β-unsaturated ketones, outperforming non-phosphine ligands like Jacobsen’s amine (ee = 70–85%) .
  • By contrast, methoxyphenyl-containing analogues show negligible catalytic activity but demonstrate bioactivity in serotonin receptor modulation, highlighting divergent structure-activity relationships .

Solubility and Reactivity

  • The hydrochloride salt of (2R,3S)-3-(3-methoxyphenyl)-N,N-2-trimethylpentan-1-amine exhibits aqueous solubility (>50 mg/mL), whereas the target compound’s hydrophobicity limits its use to organic solvents like toluene or THF .

Biologische Aktivität

(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine is a chiral phosphine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a diphenylphosphanyl group and a secondary amine, which contribute to its unique reactivity and interaction profiles in biological systems. Understanding its biological activity is crucial for exploring its applications in drug development and catalysis.

Structural Characteristics

The compound's stereochemistry, denoted as (2S,3S), is significant as it influences both its chemical reactivity and biological interactions. The presence of the diphenylphosphanyl group enhances its potential as a ligand in various catalytic processes and may also play a role in its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research. Here are some notable findings:

  • Anticancer Properties : Similar phosphine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these kinases, such compounds can potentially halt the proliferation of cancer cells.
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve interaction with specific protein targets, disrupting signaling pathways critical for cell survival and proliferation.

Comparative Analysis

The unique structural features of this compound allow for diverse reactivity compared to similar compounds. Below is a comparison table highlighting its properties against other phosphine derivatives:

Compound NameStructure FeaturesUnique Properties
DiphenylphosphineSimple phosphine structureLacks chiral centers; less complex reactivity
(R)-N-Boc-phenylalanine-derived phosphineContains amino acid moietyMore complex synthesis; specific biological applications
(2S)-N-(diphenylphosphinoyl)prolineIncorporates proline structureDistinct stereochemical properties affecting reactivity

The combination of chiral centers and functional groups in this compound provides it with unique biological interactions not fully realized by these other compounds.

Case Studies

Several studies have explored the biological activity of this compound:

  • Inhibition of CDKs : A study demonstrated that phosphine derivatives can inhibit CDK activity effectively, leading to reduced cell proliferation in cancer models. This suggests that this compound may have similar inhibitory effects.
  • Pharmacological Profiles : Investigations into the pharmacological profiles of related compounds indicate that modifications in the phosphine structure can significantly alter their biological efficacy. For instance, variations in the substituents on the phosphorus atom can enhance selectivity towards specific targets .

The proposed mechanism of action for this compound involves:

  • Interaction with key enzymes or receptors involved in tumor growth.
  • Modulation of signaling pathways related to apoptosis and cell cycle regulation.

These interactions can lead to a cascade of cellular responses that inhibit tumor growth and promote apoptosis .

Q & A

Q. What are the optimal synthetic routes for (2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves asymmetric alkylation of a chiral amine precursor with a halogenated diphenylphosphine derivative under inert conditions. Key steps include:

  • Alkylation : Use of palladium catalysts (e.g., Pd/C) in ethanol/methanol solvents to couple the amine and phosphine moieties .
  • Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., BINAP ligands) to preserve the (2S,3S) configuration .
  • Purification : Column chromatography with silica gel or chiral stationary phases to isolate enantiomerically pure product (>98% ee) .
    Critical Note : Monitor reaction progress via TLC or HPLC to avoid racemization at elevated temperatures .

Q. Which analytical techniques are most effective for characterizing chiral purity and structural integrity?

Methodological Answer:

  • Chiral HPLC : Employ columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers and quantify purity .
  • NMR Spectroscopy : 31^{31}P NMR (δ 15–20 ppm for diphenylphosphanyl groups) and 1^{1}H/13^{13}C NMR for backbone conformation analysis .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., [M+H]+^+ at m/z 348.18) .
    Validation : Cross-validate results with X-ray crystallography for absolute configuration confirmation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported catalytic efficiencies of this compound in asymmetric hydrogenation?

Methodological Answer:

  • Controlled Variable Testing : Systematically vary substrate scope (e.g., α,β-unsaturated esters vs. ketones), catalyst loading (0.1–5 mol%), and hydrogen pressure (1–50 bar) to identify outlier conditions .
  • Mechanistic Probes : Use deuterium labeling (D2D_2) or kinetic isotope effects (KIE) to distinguish between rate-limiting steps (e.g., substrate binding vs. H2_2 activation) .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic factors influencing enantioselectivity .
    Data Reconciliation : Compare turnover frequencies (TOF) and enantiomeric excess (ee) across studies while accounting for solvent polarity (e.g., THF vs. toluene) .

Q. What strategies mitigate air/moisture sensitivity during storage and handling in asymmetric catalysis studies?

Methodological Answer:

  • Storage : Store under argon/nitrogen in Schlenk flasks at –20°C, with molecular sieves (3Å) to adsorb residual moisture .
  • Handling Protocols : Use gloveboxes (<1 ppm O2_2/H2_2O) for catalyst weighing and reaction setup. Pre-dry solvents via distillation over Na/benzophenone .
  • Stability Assays : Periodically test catalytic activity via benchmark reactions (e.g., acetophenone hydrogenation) to detect degradation .

Experimental Design & Data Analysis

Q. How to design a reproducible protocol for studying environmental degradation pathways of this compound?

Methodological Answer:

  • Exposure Simulations : Use OECD 308/309 guidelines to model hydrolysis (pH 4–9 buffers) and photolysis (UV-A/B light) in aqueous/organic matrices .
  • Analytical Tracking : LC-MS/MS with MRM transitions (e.g., m/z 348 → 183) to quantify degradation products (e.g., phosphine oxides) .
  • Ecotoxicology : Perform acute toxicity assays (e.g., Daphnia magna LC50_{50}) to assess ecological risks of degradation byproducts .

Q. What methodologies address conflicting data on enantioselectivity in kinetic resolutions?

Methodological Answer:

  • Kinetic Profiling : Collect time-resolved ee data (via inline HPLC) to distinguish between thermodynamic vs. kinetic control .
  • Error Analysis : Apply Bayesian statistics to quantify uncertainties in ee measurements (e.g., ±2% error margins) .
  • Cross-Validation : Compare results across multiple labs using standardized substrates (e.g., methyl benzoylformate) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.